trans-3-Chloroacrylic acid
Overview
Description
Trans-3-Chloroacrylic acid: is a chlorinated carboxylic acid with the molecular formula C(_3)H(_3)ClO(_2) It is characterized by the presence of a chlorine atom attached to the third carbon of the acrylic acid backbone, specifically in the trans configuration
Mechanism of Action
Target of Action
Trans-3-Chloroacrylic acid (C3H3ClO2) is a chlorinated carboxylic acid
Mode of Action
It’s known that chlorinated carboxylic acids can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function .
Biochemical Pathways
This compound is involved in the degradation pathway of trans-1,3-dichloropropene (DCP) in bacteria such as Pseudomonas pavonaceae 170 . The enzyme this compound dehalogenase (CaaD) plays a critical role in this pathway, facilitating the hydration of the α,β-unsaturated bonds of trans-3-chloroacrylate . This reaction is part of a broader process that allows bacteria to use trans-DCP, a common component in commercially produced fumigants, as a carbon source .
Result of Action
It’s known that the compound plays a crucial role in the degradation of trans-dcp in certain bacteria, allowing them to use this compound as a carbon source . This suggests that this compound could have significant effects on cellular metabolism in these organisms.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and the specific microorganisms present can all impact the compound’s action. In particular, the degradation of trans-DCP by bacteria is an environmentally relevant process, suggesting that this compound’s action could be significantly influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
This enzyme catalyzes the fourth step of the DCP degradation pathway by cofactor-independent dehalogenation of a vinyl carbon-halogen bond .
Cellular Effects
The effects of trans-3-chloroacrylic acid on cellular processes are primarily observed in bacteria that utilize trans-DCP as a carbon source. The compound influences cell function by participating in the degradation of trans-DCP, thereby providing the cell with a source of carbon .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme CaaD. This enzyme catalyzes the dehalogenation of the vinyl carbon-halogen bond in this compound, a critical step in the DCP degradation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as it participates in the DCP degradation pathway. The stability and degradation of this compound are closely tied to the activity of the enzyme CaaD .
Metabolic Pathways
This compound is involved in the metabolic pathway of DCP degradation in certain bacteria. The enzyme CaaD, which interacts with this compound, plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Acrylic Acid: One common method involves the halogenation of acrylic acid. This process typically uses chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position.
Dehydrohalogenation of 3-Chloropropionic Acid: Another method involves the dehydrohalogenation of 3-chloropropionic acid. This reaction is usually carried out in the presence of a strong base such as potassium hydroxide, which facilitates the elimination of hydrogen chloride to form trans-3-Chloroacrylic acid.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trans-3-Chloroacrylic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions, including hydrogenation and halogenation.
Polymerization: This compound can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; bromine or chlorine for halogenation.
Polymerization: Initiators such as peroxides or azo compounds under controlled temperature and pressure conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-hydroxyacrylic acid, 3-aminoacrylic acid, etc.
Addition Products: Saturated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymers with specific properties.
Biology and Medicine:
Proteomics Research: Employed in the study of protein interactions and modifications.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the production of specialty materials with unique chemical and physical properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
3-Chloroacrylic Acid (cis): The cis isomer of 3-chloroacrylic acid, differing in the spatial arrangement of the chlorine atom.
3-Bromoacrylic Acid: Similar structure but with a bromine atom instead of chlorine.
3-Iodoacrylic Acid: Contains an iodine atom, offering different reactivity and properties.
Uniqueness: Trans-3-Chloroacrylic acid is unique due to its specific spatial configuration, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise molecular geometry.
Properties
IUPAC Name |
(E)-3-chloroprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030907 | |
Record name | trans-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-61-1, 625-40-1, 26952-44-3 | |
Record name | (2E)-3-Chloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Chloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-chloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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